2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a thiazolidine ring, along with other functional groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate 5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-[2-(4-hydroxyphenyl)ethyl]acetamide under suitable conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. Techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as glacial acetic acid . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and other functional groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide include other thiazolidine derivatives, such as:
- 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide
- 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
These compounds share similar structural features but differ in the substitution patterns on the thiazolidine ring and other functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C20H17FN2O4S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H17FN2O4S/c21-15-3-1-2-14(10-15)11-17-19(26)23(20(27)28-17)12-18(25)22-9-8-13-4-6-16(24)7-5-13/h1-7,10-11,24H,8-9,12H2,(H,22,25)/b17-11- |
InChI Key |
ZFYZPRXZTOXZDI-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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